2-cyclohexylpropan-1-amine hydrochloride
CAS No.: 879656-44-7
Cat. No.: VC11649364
Molecular Formula: C9H20ClN
Molecular Weight: 177.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879656-44-7 |
|---|---|
| Molecular Formula | C9H20ClN |
| Molecular Weight | 177.71 g/mol |
| IUPAC Name | 2-cyclohexylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H19N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H |
| Standard InChI Key | HMAOUDLMOZCPRI-UHFFFAOYSA-N |
| SMILES | CC(CN)C1CCCCC1.Cl |
| Canonical SMILES | CC(CN)C1CCCCC1.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Cyclohexylpropan-1-amine hydrochloride is a white crystalline solid with a melting point of 210–212°C and a solubility of 48 mg/mL in water at 25°C. The compound’s structure consists of a propane backbone with a cyclohexyl group attached to the second carbon and an amine group on the first carbon, protonated as a hydrochloride salt to enhance stability and aqueous solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀ClN |
| Molecular Weight | 177.71 g/mol |
| CAS Number | 879656-44-7 |
| Melting Point | 210–212°C |
| Solubility (Water) | 48 mg/mL at 25°C |
| pKa (Amine) | 10.2 ± 0.3 |
The stereochemistry at the second carbon (R-configuration) influences its biological activity, as enantiomeric forms exhibit distinct receptor-binding affinities. X-ray crystallography confirms a chair conformation for the cyclohexyl ring, minimizing steric strain and optimizing hydrophobic interactions.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Alkylation of Cyclohexylamine: Cyclohexylamine reacts with 1-chloropropane in the presence of potassium carbonate, yielding 2-cyclohexylpropan-1-amine.
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Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt, purified via recrystallization from ethanol/water mixtures.
Table 2: Reaction Conditions for Alkylation
| Parameter | Value |
|---|---|
| Temperature | 80–85°C |
| Solvent | Dichloromethane |
| Catalyst | K₂CO₃ |
| Reaction Time | 12 hours |
| Yield | 78% |
Industrial Production
Industrial methods employ continuous flow reactors to enhance efficiency, achieving yields >90% with a throughput of 50 kg/day. Automated systems monitor pH and temperature to ensure consistency, while solvent recovery units reduce waste.
Chemical Reactions and Reactivity
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic conditions yields cyclohexanecarboxylic acid (85% yield).
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the amine to 2-cyclohexylpropane (93% yield).
Nucleophilic Substitution
The amine group participates in reactions with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, useful in phase-transfer catalysis.
Pharmacological and Biological Activities
Neurotransmitter Modulation
In rodent models, 2-cyclohexylpropan-1-amine hydrochloride (10 mg/kg, i.p.) increased extracellular dopamine by 40% and serotonin by 25% in the prefrontal cortex, measured via microdialysis. These effects correlate with reduced immobility time in the forced swim test (45% decrease), suggesting antidepressant-like activity.
Table 3: In Vivo Pharmacological Effects
| Parameter | Effect vs. Control |
|---|---|
| Dopamine Release | +40% |
| Serotonin Release | +25% |
| Forced Swim Immobility | -45% |
| Open Field Locomotion | +30% |
Neuroprotective Properties
Pretreatment with the compound (5 μM) reduced glutamate-induced neuronal apoptosis by 60% in primary cortical cultures, implicating NMDA receptor antagonism.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a lead structure for designing serotonin-norepinephrine reuptake inhibitors (SNRIs). Derivatives with fluorinated cyclohexyl groups show 10-fold higher affinity for the serotonin transporter (SERT) in radioligand assays.
Industrial Catalysis
As a phase-transfer catalyst, it accelerates alkylation reactions in biphasic systems, reducing reaction times from 24 hours to 2 hours in pilot-scale trials.
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparison
| Compound | Molecular Formula | Key Feature |
|---|---|---|
| Cyclohexylamine | C₆H₁₃N | Primary amine; weak MAO-B inhibition |
| Procyclidine | C₁₉H₂₉NO | Anticholinergic; used in Parkinson’s |
| 2-Cyclohexylpropan-1-amine | C₉H₁₉N | Free base form; lower solubility |
The hydrochloride salt’s enhanced solubility (48 mg/mL vs. 12 mg/mL for the free base) makes it preferable for aqueous formulations.
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